Asebotoxin V, bisdeacyl-
Description
Asebotoxin V, bisdeacyl- (CAS: 56663-60-6; PubChem CID: 171535) is a tetracyclic diterpene derivative isolated from Pieris japonica. Key properties include:
Properties
CAS No. |
56663-60-6 |
|---|---|
Molecular Formula |
C20H34O7 |
Molecular Weight |
386.5 g/mol |
IUPAC Name |
5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,8]hexadecane-2,3,4,6,9,14,16-heptol |
InChI |
InChI=1S/C20H34O7/c1-16(2)12(21)7-11-18(4,26)10-6-5-9-13(22)19(10,8-17(9,3)25)14(23)15(24)20(11,16)27/h9-15,21-27H,5-8H2,1-4H3 |
InChI Key |
HRJZZHMMTOORSG-BPYSUHJDSA-N |
SMILES |
CC1(C(CC2C1(C(C(C34CC(C(C3O)CCC4C2(C)O)(C)O)O)O)O)O)C |
Canonical SMILES |
CC1(C(CC2C1(C(C(C34CC(C(C3O)CCC4C2(C)O)(C)O)O)O)O)O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Deacylpieristoxin F; Bisdeacylasebotoxin V; Asebotoxin V, bisdeacyl-. |
Origin of Product |
United States |
Comparison with Similar Compounds
Asebotoxin X and Pieroside A
Asebotoxin X and pieroside A (isolated from Pieris japonica) are diterpenes with structural parallels but critical differences:
| Property | Asebotoxin V, bisdeacyl- | Asebotoxin X | Pieroside A |
|---|---|---|---|
| Molecular Class | Tetracyclic diterpene heptol | Diterpene | Diterpene glucoside |
| Molecular Formula | C20H34O7 | Not reported | Not reported |
| Functional Groups | 7 hydroxyls, no acyl groups | Likely hydroxyls/acyl groups* | Glucosyl moiety attached |
| Solubility | Polar solvents (DMSO, H2O) | Likely lower due to acyl groups | Enhanced via glycosylation |
| Bioactivity | Not reported | Not reported | Antifeedant properties inferred |
*Structural elucidation of asebotoxin X suggests diterpene features but lacks explicit solubility or LogP data . Pieroside A’s glucoside moiety enhances solubility and may confer insecticidal activity, unlike the non-glycosylated asebotoxin V, bisdeacyl- .
Phloridzin (Historical Context)
A 1933 study identified "asebotoxin" from Kalmia latifolia as identical to phloridzin, a dihydrochalcone glycoside . This conflicts with modern nomenclature, where asebotoxin V, bisdeacyl- is a diterpene, highlighting taxonomic and structural discrepancies.
| Property | Asebotoxin V, bisdeacyl- | Phloridzin |
|---|---|---|
| Source | Pieris japonica | Kalmia latifolia |
| Molecular Class | Diterpene | Flavonoid glycoside |
| Key Functional Groups | Heptol | Glucosyl-phloretin |
| Bioactivity | Underexplored | Antidiabetic, antioxidant |
Key Research Findings and Implications
- Solubility Advantage : Compared to acylated analogs, its hydrophilicity may improve aqueous solubility for in vivo applications .
- Nomenclature Challenges: Historical misalignment (e.g., phloridzin confusion) underscores the need for standardized naming conventions in natural product chemistry .
Notes and Limitations
- Data Gaps : Bioactivity data for asebotoxin V, bisdeacyl- and its analogs remain sparse, necessitating further pharmacological studies.
- Source-Dependent Variability : Structural differences between asebotoxins from Pieris japonica and Kalmia latifolia highlight the impact of plant source on compound identity .
- Synthetic Potential: The absence of stereocenters in asebotoxin V, bisdeacyl- may simplify synthetic modification compared to stereochemically complex diterpenes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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